molecular formula C20H20N4 B11215045 5-(4-Ethylphenyl)-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

5-(4-Ethylphenyl)-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11215045
M. Wt: 316.4 g/mol
InChI Key: JEUDAJWCEFQSSV-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)-7-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with ethyl and methyl substituents on the phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylphenyl)-7-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One efficient methodology involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenyl)-7-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

5-(4-Ethylphenyl)-7-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its use as a pharmacophore in drug design.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 5-(4-ethylphenyl)-7-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique triazolopyrimidine structure. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Ethylphenyl)-7-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the combination of ethyl and methyl groups on the phenyl rings

Properties

Molecular Formula

C20H20N4

Molecular Weight

316.4 g/mol

IUPAC Name

5-(4-ethylphenyl)-7-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H20N4/c1-3-15-8-10-16(11-9-15)18-12-19(17-7-5-4-6-14(17)2)24-20(23-18)21-13-22-24/h4-13,19H,3H2,1-2H3,(H,21,22,23)

InChI Key

JEUDAJWCEFQSSV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=CC=C4C

Origin of Product

United States

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